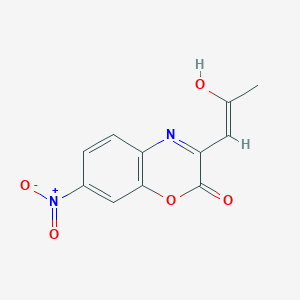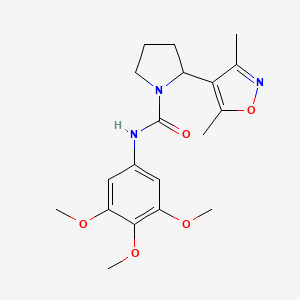
1-(allylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(allylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride, also known as AAL-993, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in cell signaling pathways and is involved in various cellular processes such as proliferation, differentiation, and apoptosis.
Scientific Research Applications
1-(allylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PKC signaling pathway, which is often dysregulated in cancer cells. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes, suggesting its potential use as an anti-diabetic drug. Furthermore, this compound has been shown to protect against ischemia-reperfusion injury in the heart, suggesting its potential use as a cardioprotective agent.
Mechanism of Action
1-(allylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride selectively inhibits the activity of PKC isoforms α, β, and γ by binding to their regulatory domains. PKC isoforms play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting PKC activity, this compound can block these cellular processes and induce cell death in cancer cells. Furthermore, PKC isoforms are also involved in insulin signaling and glucose metabolism, and their inhibition by this compound can improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by blocking the PKC signaling pathway. It can also inhibit the growth and proliferation of cancer cells by blocking cell cycle progression. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes by increasing glucose uptake and reducing insulin resistance. Furthermore, this compound has been shown to protect against ischemia-reperfusion injury in the heart by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
1-(allylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride has several advantages for lab experiments. It is a selective inhibitor of PKC isoforms α, β, and γ, which allows for specific targeting of these isoforms. It has also been shown to be effective in various animal models of diseases such as cancer, diabetes, and cardiovascular diseases. However, this compound has limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research and development of 1-(allylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its yield and solubility. Furthermore, future research can focus on elucidating its mechanism of action and identifying potential drug targets for its development as a therapeutic agent. Finally, future studies can investigate its safety and toxicity profile to ensure its potential use as a drug.
Synthesis Methods
The synthesis of 1-(allylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride involves several steps, starting from the reaction of 2-methoxyphenol with allylamine to form 2-allylaminophenol. This intermediate is then reacted with 3-chloro-1,2-propanediol to form 1-(allylamino)-3-(2-hydroxyphenoxy)-2-propanol. Finally, the hydrochloride salt of the compound is obtained by reacting it with hydrochloric acid. The overall yield of the synthesis process is around 30%.
Properties
IUPAC Name |
1-(2-methoxyphenoxy)-3-(prop-2-enylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-3-8-14-9-11(15)10-17-13-7-5-4-6-12(13)16-2;/h3-7,11,14-15H,1,8-10H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSMPVLNQFGGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CNCC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6091321.png)
![5,5'-(2-pyridinylmethylene)bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6091322.png)
![N-[1-(4-tert-butylphenyl)ethyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B6091323.png)
![4-{[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B6091335.png)

![5-[4-(diethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6091356.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide](/img/structure/B6091367.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6091371.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-ethoxy-4-hydroxybenzylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6091380.png)


![2,4-dichloro-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6091409.png)
![5,5-dimethyl-2-{[(6-methyl-2-pyridinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6091416.png)

